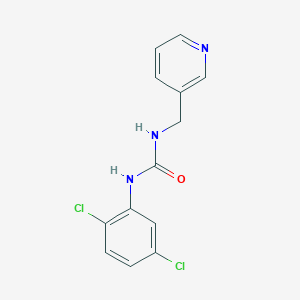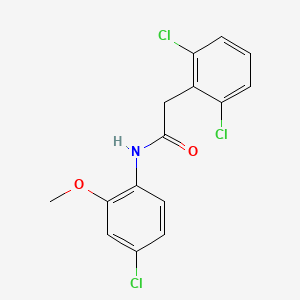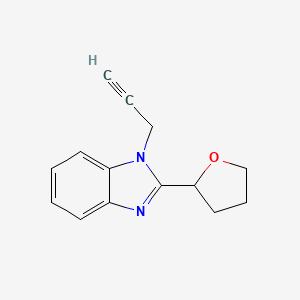![molecular formula C17H19N3S2 B10978714 4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10978714.png)
4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with thiophen-2-acetic acid, which is converted into its respective ester, hydrazide, and N-aryl/aralkyl 1,3,4-triazole.
Reaction Conditions: The target compound is obtained by reacting N-aryl/aralkyl 1,3,4-triazole with various electrophiles in N,N-dimethylformamide (DMF) and sodium hydroxide at room temperature.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethyl-3-(4-isopropylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
- 2-(4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-ylthio)acetamide
Uniqueness
4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C17H19N3S2 |
|---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
4-ethyl-3-[(4-methylphenyl)methylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C17H19N3S2/c1-3-20-16(11-15-5-4-10-21-15)18-19-17(20)22-12-14-8-6-13(2)7-9-14/h4-10H,3,11-12H2,1-2H3 |
Clé InChI |
GKZFZESUFOECFV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10978637.png)
![N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10978639.png)
![6-Methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978651.png)

![N-(4-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978667.png)
![N-(2,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10978669.png)
![Cyclohexyl{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone](/img/structure/B10978672.png)
![3-tert-butyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B10978674.png)
![1-(2,6-dimethylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10978677.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B10978685.png)



